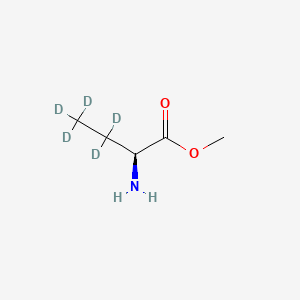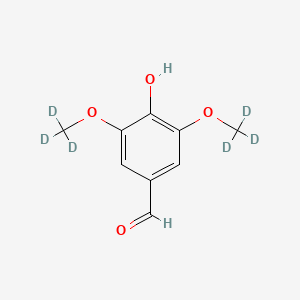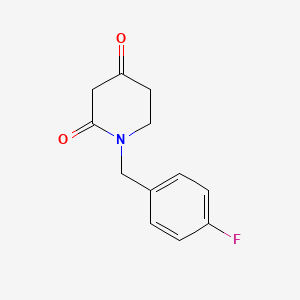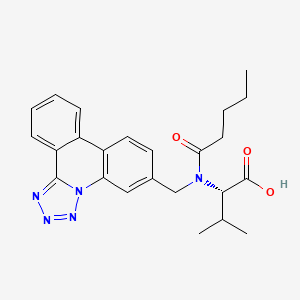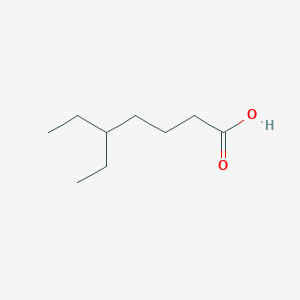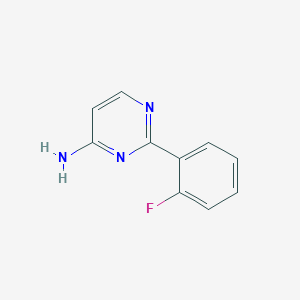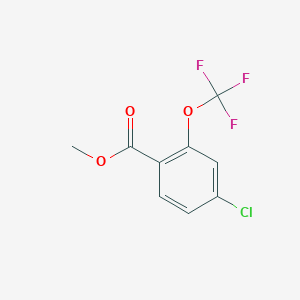
Dextroamphetamine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dextroamphetamine-d5 is a deuterated form of dextroamphetamine, a potent central nervous system stimulant. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The deuterium substitution in this compound can provide insights into the metabolic pathways and pharmacokinetics of dextroamphetamine, making it valuable in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dextroamphetamine-d5 involves the introduction of deuterium atoms into the dextroamphetamine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Dextroamphetamine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce deuterated amines.
科学研究应用
Dextroamphetamine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of dextroamphetamine.
Biology: Helps in studying the biological effects and interactions of dextroamphetamine at the molecular level.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of dextroamphetamine, aiding in the development of therapeutic strategies.
Industry: Utilized in the development of deuterated drugs with improved metabolic stability and reduced side effects.
作用机制
Dextroamphetamine-d5 exerts its effects by increasing the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. The compound also stimulates the release of these neurotransmitters from synaptic vesicles via vesicular monoamine transporter 2 (VMAT2). These actions enhance neurotransmission and improve attention, wakefulness, and cognitive control .
相似化合物的比较
Similar Compounds
Amphetamine: A non-deuterated form with similar stimulant effects.
Methamphetamine: A more potent stimulant with higher abuse potential.
Lisdexamfetamine: A prodrug that is converted to dextroamphetamine in the body.
Methylphenidate: Another stimulant used in the treatment of ADHD.
Uniqueness
Dextroamphetamine-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. The deuterium substitution can slow down the metabolic degradation of the compound, leading to prolonged effects and reduced side effects compared to non-deuterated analogs .
属性
分子式 |
C9H13N |
|---|---|
分子量 |
140.24 g/mol |
IUPAC 名称 |
(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1/i2D,3D,4D,5D,6D |
InChI 键 |
KWTSXDURSIMDCE-YIXPALGISA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C)N)[2H])[2H] |
规范 SMILES |
CC(CC1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


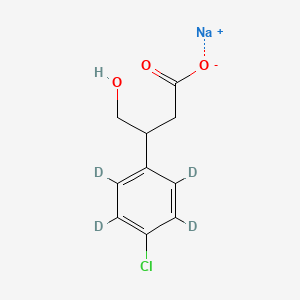
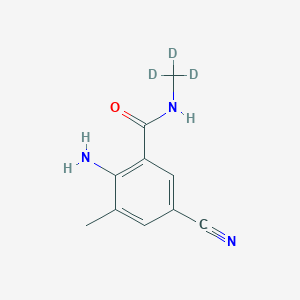
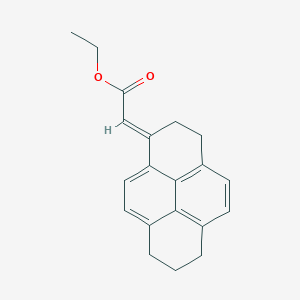
![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
